molecular formula C12H15NO5S B1394942 (4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1265908-21-1

(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1394942
CAS No.: 1265908-21-1
M. Wt: 285.32 g/mol
InChI Key: RZIREYLLBTUPAS-DKSCNQEISA-N
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Description

$$^1$$H NMR Coupling Patterns in Aromatic and Heterocyclic Regions

The $$^1$$H NMR spectrum (400 MHz, DMSO-d₆) exhibits:

  • Aromatic protons : A singlet at δ 6.93 ppm (2H, H-2 and H-6 of the 3,5-dimethoxyphenyl group), with meta-coupling ($$^4J$$ = 2.1 Hz) to the hydroxyl proton.
  • Thiazolidine protons :
    • H-2: Doublet at δ 5.12 ppm ($$^3J$$ = 7.8 Hz)
    • H-4: Doublet of doublets at δ 4.31 ppm ($$^3J$$ = 7.8 Hz, $$^2J$$ = 3.2 Hz)
    • H-5: ABX system at δ 3.21–3.45 ppm (Jgem = 12.1 Hz, Jvic = 7.8 Hz)
  • Methoxy groups : Two singlets at δ 3.82 and 3.94 ppm (6H total).

$$^{13}$$C NMR Chemical Shift Correlation with Electronic Environment

$$^{13}$$C NMR (100 MHz, DMSO-d₆) assignments:

  • Carboxylic acid : δ 176.4 ppm (C-4 carbonyl)
  • Aromatic carbons :
    • C-1 (quaternary): δ 153.8 ppm
    • C-3/C-5 (methoxy-substituted): δ 148.2 ppm
  • Thiazolidine ring :
    • C-2: δ 78.9 ppm (amine-adjacent)
    • S1–C2: δ 39.1 ppm (sulfur deshielding)
  • Methoxy groups : δ 56.0 and 56.8 ppm.

Table 3: Key $$^{13}$$C NMR shifts

Carbon δ (ppm) Environment
C=O 176.4 Carboxylic acid carbonyl
C-1 153.8 Phenolic hydroxyl-bearing
C-3/C-5 148.2 Methoxy-substituted aryl
C-2 78.9 Thiazolidine C2
S1–C2 39.1 Sulfur-adjacent carbon

Properties

IUPAC Name

(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-8-3-6(4-9(18-2)10(8)14)11-13-7(5-19-11)12(15)16/h3-4,7,11,13-14H,5H2,1-2H3,(H,15,16)/t7-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIREYLLBTUPAS-DKSCNQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2N[C@H](CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Thiazolidine Ring

  • Starting Materials: L-cysteine or its derivatives and 4-hydroxy-3,5-dimethoxybenzaldehyde.
  • Reaction Medium: Acidic conditions (commonly dilute mineral acids or organic acids).
  • Temperature: Mild heating (room temperature to reflux) facilitates ring closure.
  • Reaction Time: Several hours depending on scale and conditions.

Phenyl Group Functionalization

  • The aromatic aldehyde used in the ring formation already contains the hydroxy and methoxy substituents, thus avoiding the need for post-cyclization aromatic substitutions.
  • Alternatively, electrophilic aromatic substitution can be employed if the thiazolidine ring is formed first, but this is less common due to potential ring sensitivity.

Industrial Scale Preparation Enhancements

Industrial methods focus on optimizing yield, purity, and cost-effectiveness:

  • Catalysis: Use of acid catalysts to accelerate ring closure and improve stereoselectivity.
  • Solvent Selection: Polar solvents such as ethanol or water-ethanol mixtures are preferred for better solubility and reaction control.
  • Purification: Crystallization and chromatographic techniques are employed to isolate the product with high purity.
  • Process Control: Temperature and pH are carefully monitored to maintain the stereochemical integrity of the (4S) isomer.

Alternative Synthetic Routes and Related Processes

Research patents and publications describe related synthetic processes for 1,3-thiazolidine derivatives which can be adapted for this compound:

  • Single-Stage Synthesis of 4-Carboxy-1,3-thiazolidine Derivatives: A process involving the reaction of 1,3-thiazolidine-4-carboxylic acid with acid derivatives (anhydrides, acyl halides) in ethanol at controlled temperatures (20°C to 120°C, preferably 40°C to 85°C) to yield mixtures of N-acylated derivatives and thiazolidinium carboxylates. This method emphasizes lower energy consumption and suitability for industrial scale.

  • Use of Substituted Aldehydes: Incorporation of substituted aromatic aldehydes bearing methoxy and hydroxy groups directly in the condensation step ensures the desired substitution pattern on the phenyl ring.

Analytical Data and Research Findings

Molecular and Physical Properties

Property Value Source
Molecular Formula C₁₂H₁₅NO₅S PubChem
Molecular Weight 285.32 g/mol PubChem
Density 1.377 g/cm³ (predicted) PubChem
Boiling Point 529.8 °C (predicted) PubChem
pKa 1.94 (predicted) PubChem
CAS Number 1265908-21-1 PubChem

Spectroscopic and Chromatographic Profiles

  • Mass spectra and IR spectra confirm the presence of the thiazolidine ring and characteristic functional groups.
  • Chromatographic techniques (HPLC) reveal high purity of the synthesized compound and its N-acylated derivatives in industrial processes.

Summary Table of Representative Synthetic Variants

Step Reagents/Conditions Outcome/Notes
Condensation of cysteine with 4-hydroxy-3,5-dimethoxybenzaldehyde Acidic medium, ethanol or aqueous solution, mild heat Formation of this compound with stereoselectivity
N-Acylation (optional) Acetic anhydride, ethanol, reflux (40-85°C) Formation of N-acetyl derivatives, mixture isolation by filtration
Purification Crystallization, chromatography High purity product suitable for research and industrial use

Research Insights and Practical Considerations

  • The presence of both hydroxy and methoxy groups on the phenyl ring influences the reactivity and solubility of intermediates, requiring careful control of reaction conditions.
  • Stereochemical control during ring formation is critical to obtain the (4S) isomer, which is biologically relevant.
  • Industrial processes benefit from single-stage synthesis approaches that reduce energy usage and simplify purification.
  • The compound serves as a valuable intermediate for further chemical modifications and biological activity studies.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would yield an alcohol.

Scientific Research Applications

(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress or inflammation.

    Pathways: It could modulate signaling pathways related to cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidine-Carboxylic Acids

The following compounds share the thiazolidine-carboxylic acid core but differ in substituents on the phenyl ring or stereochemistry:

Compound Substituents on Phenyl Ring Stereochemistry Key Properties/Applications
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Target Compound) 4-hydroxy-3,5-dimethoxy 4S Discontinued commercial availability; potential research use in pharmacology or synthesis .
(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3-hydroxy 4S Available in high-purity grades (99%–99.999%) for life science research .
2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3,4-dimethoxy Not specified Listed as a synthetic intermediate (AKOS B023239); no stereochemical data .
(4S)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid 2,5-difluoro 4S 95% purity; CAS No. 64299-86-1; molecular weight 217.29 .
Key Observations:
  • Substituent Effects: The 4-hydroxy-3,5-dimethoxy group in the target compound enhances hydrogen-bonding capacity and electron-donating effects compared to analogs like the 3-hydroxyphenyl or 3,4-dimethoxyphenyl derivatives. This may influence solubility, bioavailability, or receptor interactions.
  • Stereochemical Specificity :

    • The (4S) configuration is critical for chiral recognition in biological systems. Analogs lacking stereochemical data (e.g., 3,4-dimethoxyphenyl derivative) may exhibit reduced selectivity in pharmacological applications .

Comparison with Non-Thiazolidine Phenolic Derivatives

Compounds sharing the 4-hydroxy-3,5-dimethoxyphenyl moiety but lacking the thiazolidine-carboxylic acid core:

Compound Core Structure Applications
Syringic acid Benzoic acid derivative Antioxidant; precursor in lignin degradation () .
Syringic aldehyde Benzaldehyde derivative Isolated from bamboo leaves; natural flavoring agent () .
3-O-Feruloylquinic acid Cyclohexanecarboxylic acid Pharmacological reference standard; sourced from coffee fruits () .
Key Observations:
  • Bioactivity: The thiazolidine ring in the target compound introduces conformational rigidity and sulfur-mediated reactivity, differentiating it from syringic acid or aldehydes. This may expand its utility in drug design (e.g., antimicrobial or enzyme inhibition) compared to purely phenolic derivatives.

Biological Activity

(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and findings from various studies that highlight its effects on cellular processes.

  • Molecular Formula : C₁₂H₁₅NO₅S
  • Molar Mass : 285.32 g/mol
  • CAS Number : 1265908-21-1
  • Density : 1.377 g/cm³ (predicted)
  • Boiling Point : 529.8 °C (predicted)
  • pKa : 1.94 (predicted)
  • Hazard Class : Irritant

These properties indicate that the compound is a complex organic molecule featuring a thiazolidine ring and functional groups that may influence its biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in oxidative stress and inflammation pathways.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to cell proliferation and apoptosis, potentially impacting cancer cell behavior.

Toxicological Effects

A study investigating the toxicological effects of similar compounds reported significant developmental defects in zebrafish embryos exposed to varying concentrations of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. Key findings include:

  • Developmental Abnormalities : Exposure led to severe defects such as pericardial edema and yolk sac edema, particularly at higher concentrations (0.4 mM) .
Concentration (mM)Developmental Abnormalities Observed
0.1Mild abnormalities
0.2Moderate abnormalities
0.4Severe abnormalities

The study concluded that the compound exhibits dose-dependent toxicity, affecting hatching rates and increasing mortality among embryos .

Anticancer Potential

Research has also explored the anticancer properties of related thiazolidine derivatives. The compound's structural features may confer anti-proliferative effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies

Several studies have documented the biological effects of thiazolidine derivatives, including:

  • Zebrafish Model Study :
    • Investigated the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine on embryonic development.
    • Resulted in significant developmental defects at higher exposure levels, indicating potential teratogenic effects .
  • Cell Proliferation Studies :
    • Examined the impact on cancer cell lines, revealing that thiazolidine derivatives can inhibit cell growth and induce apoptosis through various pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid with high stereochemical purity?

  • Methodological Answer : The synthesis typically involves condensation of 4-hydroxy-3,5-dimethoxyphenyl precursors with thiazolidine carboxylic acid derivatives. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., palladium or copper catalysts) to ensure (4S)-configuration .
  • Purification : Employ reverse-phase HPLC with chiral columns to separate enantiomers and validate purity (>95%) via 1^1H-NMR and LC-MS .
  • Reaction optimization : Solvents like DMF or toluene at controlled temperatures (60–80°C) improve yield and reduce racemization .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Analytical tools : Monitor degradation via HPLC-UV (210–280 nm) and quantify residual compound. LC-MS identifies degradation products (e.g., hydrolysis of the thiazolidine ring or demethoxylation) .
  • Storage recommendations : Store lyophilized at -20°C in inert, airtight containers to prevent oxidation .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic methods : 1^1H- and 13^{13}C-NMR to verify substituents (e.g., aromatic methoxy groups at δ 3.8–4.0 ppm) and thiazolidine ring conformation .
  • Chromatography : UPLC-PDA with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to assess purity and detect trace impurities (<0.1%) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z calculated for C13_{13}H17_{17}NO6_6S: 331.08) .

Advanced Research Questions

Q. How does the 4-hydroxy-3,5-dimethoxyphenyl moiety influence enzymatic interactions in ligninolytic systems?

  • Methodological Answer :

  • Enzyme assays : Incubate with lignin peroxidase (LiP) or laccase under aerobic conditions (pH 4.5, 30°C). Monitor activity via UV-Vis for oxidation products (e.g., quinones at λ~400 nm) .
  • Degradation profiling : GC-MS identifies cleavage products (e.g., syringaldehyde or 4-hydroxy-3,5-dimethoxybenzoic acid) to infer mechanisms like Cα-Cβ bond cleavage .
  • Kinetic analysis : Use Michaelis-Menten parameters (KmK_m, VmaxV_{max}) to compare substrate specificity with related phenolic compounds .

Q. How can conflicting data on the compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodological Answer :

  • Context-dependent assays : Test under varying redox conditions (e.g., H2_2O2_2 or superoxide radicals). Use DPPH/ABTS assays for antioxidant activity and ROS probes (e.g., DCFH-DA) for pro-oxidant effects .
  • Mechanistic studies : Employ electron paramagnetic resonance (EPR) to detect radical intermediates. Correlate with substituent effects (e.g., methoxy groups stabilize phenoxy radicals) .
  • Cell-based models : Compare outcomes in normal vs. cancer cell lines to assess tissue-specific effects .

Q. What strategies are effective in elucidating the compound’s role in modulating microbial metabolic pathways?

  • Methodological Answer :

  • Metabolomic profiling : Treat microbial cultures (e.g., Phanerochaete chrysosporium) and analyze extracellular metabolites via LC-QTOF-MS. Focus on lignin-derived aromatics (e.g., syringic acid) .
  • Gene expression analysis : Use qRT-PCR to quantify ligninolytic enzyme genes (e.g., lip, mnp) in response to compound exposure .
  • Structural analogs : Compare activity with sinapinic acid derivatives to identify critical functional groups (e.g., thiazolidine ring enhances membrane permeability) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported degradation pathways of this compound?

  • Methodological Answer :

  • Reproducibility checks : Standardize reaction conditions (enzyme source, pH, temperature) across labs.
  • Advanced analytics : Use 18^{18}O-labeling or 2^2H-isotope tracing to track oxygen incorporation in degradation products .
  • Computational modeling : DFT calculations predict thermodynamically favorable pathways (e.g., β-O-4 bond cleavage vs. ring oxidation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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